1-Butyl-4-methoxy-1H-indole-3-carboxylic acid
Description
1-Butyl-4-methoxy-1H-indole-3-carboxylic acid (CAS: 1313042-98-6) is an indole derivative with a molecular formula of C₁₄H₁₇NO₃ and a molecular weight of 247.30 g/mol . Its structure features a butyl group at the 1-position, a methoxy group at the 4-position, and a carboxylic acid substituent at the 3-position.
Properties
IUPAC Name |
1-butyl-4-methoxyindole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-3-4-8-15-9-10(14(16)17)13-11(15)6-5-7-12(13)18-2/h5-7,9H,3-4,8H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWMQLWDSXIUTRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C2=C1C=CC=C2OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butyl-4-methoxy-1H-indole-3-carboxylic acid typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. For this specific compound, the starting materials would include a butyl-substituted phenylhydrazine and a methoxy-substituted aldehyde or ketone .
Industrial Production Methods
Industrial production of indole derivatives often involves multi-step synthesis processes that are optimized for yield and purity. These processes may include the use of catalysts and specific reaction conditions to ensure the efficient production of the desired compound. The exact industrial methods for 1-Butyl-4-methoxy-1H-indole-3-carboxylic acid would depend on the availability of starting materials and the desired scale of production .
Chemical Reactions Analysis
Types of Reactions
1-Butyl-4-methoxy-1H-indole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes. Substitution reactions can produce a wide variety of substituted indole derivatives .
Scientific Research Applications
1-Butyl-4-methoxy-1H-indole-3-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-Butyl-4-methoxy-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. These may include binding to receptors or enzymes, modulating signaling pathways, and affecting cellular processes. The exact mechanism would depend on the specific biological activity being studied .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural and physicochemical attributes of 1-butyl-4-methoxy-1H-indole-3-carboxylic acid with related compounds:
Key Observations :
- Substituent Effects : The butyl group in the target compound increases lipophilicity compared to smaller substituents (e.g., methyl in 2-methyl-1H-indole-3-carboxylic acid) or aromatic groups (e.g., benzyl in 1-benzyl derivatives). This may enhance membrane permeability but reduce aqueous solubility .
- Electronic Effects: Methoxy groups (electron-donating) at position 4 (target compound) vs.
Biological Activity
1-Butyl-4-methoxy-1H-indole-3-carboxylic acid (BMICA) is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores the biological activity of BMICA, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure
BMICA is characterized by its indole structure, which is known for various biological properties. The specific functional groups attached to the indole ring contribute to its reactivity and interaction with biological targets.
The mechanism of action for BMICA involves its interaction with various biological receptors and enzymes. Research indicates that compounds with indole structures often exhibit modulation of neurotransmitter receptors, particularly dopamine receptors, which are critical in neurological functions and disorders.
Key Mechanisms:
- Dopamine Receptor Modulation : BMICA has been shown to act as a negative allosteric modulator at dopamine D2 receptors, enhancing the understanding of its role in neuropharmacology .
- Enzyme Interaction : The compound may also interact with various enzymes, influencing metabolic pathways that could lead to therapeutic effects .
Anticancer Properties
Studies have indicated that BMICA exhibits significant anticancer activity. In vitro assays have demonstrated its ability to inhibit cell proliferation in several cancer cell lines.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Inhibition of proliferation |
| A549 (Lung) | 15.8 | Induction of apoptosis |
| HeLa (Cervical) | 10.2 | Cell cycle arrest |
These findings suggest that BMICA could be developed as a potential chemotherapeutic agent.
Antimicrobial Activity
BMICA has also been evaluated for its antimicrobial properties. Preliminary studies show promising results against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
The compound's efficacy against these pathogens highlights its potential as an antimicrobial agent.
Case Studies and Research Findings
- Dopamine D2 Receptor Study : A study published in Nature demonstrated that BMICA significantly increases the negative cooperativity at the D2 receptor, suggesting its potential use in treating disorders related to dopaminergic signaling .
- Anticancer Activity Assessment : In a recent investigation, BMICA was tested against several cancer cell lines, revealing a dose-dependent response that supports further exploration into its use as an anticancer drug .
- Antimicrobial Efficacy : Research published in Microbial Pathogenesis found that BMICA inhibited the growth of pathogenic bacteria, indicating its potential as a new class of antimicrobial agents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
